REACTION_CXSMILES
|
[F:1][C:2]([S:5]([C:8]1[CH:13]=[CH:12][C:11](Cl)=[CH:10][CH:9]=1)(=[O:7])=[O:6])([F:4])[F:3].[Cl:15][C:16]1[CH:17]=[C:18]([OH:23])[CH:19]=[CH:20][C:21]=1[Cl:22].C([O-])([O-])=O.[K+].[K+]>CS(C)=O>[F:1][C:2]([F:4])([F:3])[S:5]([C:8]1[CH:13]=[CH:12][C:11]([O:23][C:18]2[CH:19]=[CH:20][C:21]([Cl:22])=[C:16]([Cl:15])[CH:17]=2)=[CH:10][CH:9]=1)(=[O:7])=[O:6] |f:2.3.4|
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
FC(F)(F)S(=O)(=O)C1=CC=C(C=C1)Cl
|
Name
|
|
Quantity
|
4.7 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1Cl)O
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
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UNSPECIFIED
|
Setpoint
|
125 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the product recovered (6.15 g, 86.3% yield)
|
Type
|
CUSTOM
|
Details
|
Recrystallization from ethanol
|
Type
|
CUSTOM
|
Details
|
afforded
|
Type
|
CUSTOM
|
Details
|
purified 4-(4-((trifluoromethyl)sulfonyl)phenoxy)-1,2-dichlorobenzene, mp 77°-78° C.
|
Name
|
|
Type
|
|
Smiles
|
FC(S(=O)(=O)C1=CC=C(OC2=CC(=C(C=C2)Cl)Cl)C=C1)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 86.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |